![molecular formula C15H14IN3O B14022262 3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14022262.png)
3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the iodine atom and the isopropoxyphenyl group in its structure contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of 3-aminopyrazole with an appropriate aldehyde or ketone, followed by iodination. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride, and the reaction is carried out in a solvent like dimethylformamide or dimethyl sulfoxide. The iodination step can be achieved using iodine or an iodine-containing reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can have different functional groups attached to the pyrazole or pyrimidine rings.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
作用機序
The mechanism of action of 3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and processes.
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A parent compound with similar structural features but lacking the iodine and isopropoxyphenyl groups.
3,6-Dinitropyrazolo[1,5-a]pyrimidine: A derivative with nitro groups that exhibit different chemical and biological properties.
4-[6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline: A compound with a quinoline moiety that has been studied for its inhibitory effects on autophagy.
Uniqueness
The presence of the iodine atom and the isopropoxyphenyl group in 3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine makes it unique compared to other similar compounds. These substituents contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
特性
分子式 |
C15H14IN3O |
|---|---|
分子量 |
379.20 g/mol |
IUPAC名 |
3-iodo-6-(4-propan-2-yloxyphenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H14IN3O/c1-10(2)20-13-5-3-11(4-6-13)12-7-17-15-14(16)8-18-19(15)9-12/h3-10H,1-2H3 |
InChIキー |
SOGIYOXSLXSUSE-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C2=CN3C(=C(C=N3)I)N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


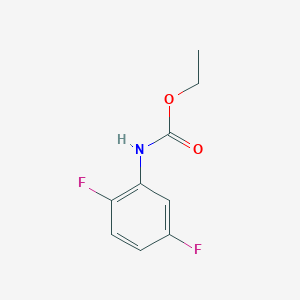

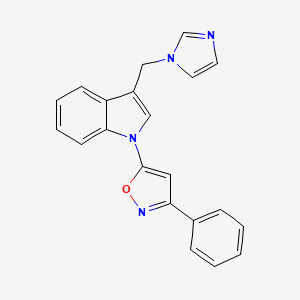
![1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14022215.png)
![2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022217.png)
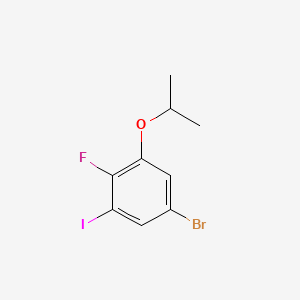


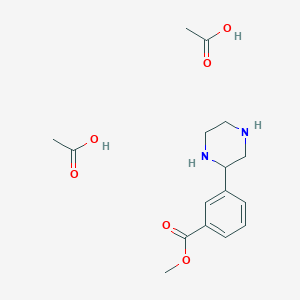

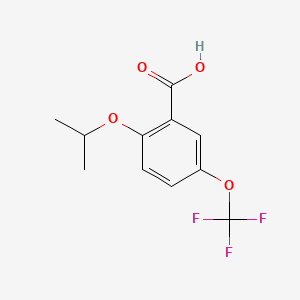
![3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine](/img/structure/B14022252.png)

![1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea](/img/structure/B14022258.png)
